molecular formula C30H23N B8546944 2,4-diphenyl-N-(4-phenylphenyl)aniline

2,4-diphenyl-N-(4-phenylphenyl)aniline

Cat. No.: B8546944
M. Wt: 397.5 g/mol
InChI Key: KIHBHETWBSJUJO-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is an organic compound that features a complex aromatic structure. This compound consists of a biphenyl group and a terphenyl group connected through an amine linkage. The presence of multiple aromatic rings in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves the following steps:

    Formation of Biphenyl and Terphenyl Precursors: The biphenyl and terphenyl precursors are synthesized through standard aromatic substitution reactions.

    Amine Linkage Formation: The biphenyl and terphenyl precursors are then coupled using an amination reaction. This can be achieved through a Buchwald-Hartwig amination, where palladium catalysts and ligands are used to facilitate the formation of the carbon-nitrogen bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products

    Oxidation: Quinones

    Reduction: Reduced aromatic amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of small-molecule inhibitors for various biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The aromatic rings in its structure allow for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: Consists of two connected phenyl rings and is used as a starting material for the synthesis of more complex compounds.

    Terphenyl: Contains three connected phenyl rings and is used in the production of polychlorinated terphenyls and other advanced materials.

Uniqueness

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is unique due to its combination of biphenyl and terphenyl groups connected through an amine linkage. This structure provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

2,4-diphenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H

InChI Key

KIHBHETWBSJUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Xylene (250 mL) was bubbled with nitrogen for 15 min, followed by addition of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.8 g, 4.4 mmol) and Pd2(dba)3 (1.0 g, 1.1 mmol). The mixture was bubbled with nitrogen for 15 min, then [1,1′:3′,1″-terphenyl]-4′-amine (9.8 g, 40.0 mmol), 4-iodobiphenyl (10.3 g, 36.7 mmol), sodium tert-butoxide (7.0 g, 73.4 mmol) were added. The mixture was bubbled with nitrogen for 15 min and refluxed for 13 h. After cooling, the reaction mixture was filtered through a silica pad and washed with toluene. The solvent was removed in vacuo and the residue was purified by flash chromatography using 40-60% toluene/hexane to afford N-([1,1′-biphenyl]-4-yl)-[1,1′:3′,1″-terphenyl]-4′-amine (14.7 g, 92% yield) as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two

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